Lasmiditan hydrochloride

Migraine Receptor Binding Pharmacology

Researchers requiring 5-HT1F agonism without vasoconstrictor artifacts face limited options beyond triptans. Lasmiditan hydrochloride solves this as the definitive ditan-class agent with >470-fold selectivity for 5-HT1F (Ki=2.1 nM) over 5-HT1B/1D receptors and zero vasoconstrictor activity in human coronary artery assays. • Ki 5-HT1F: 2.1 nM vs. 5-HT1B: 1043 nM, 5-HT1D: 1357 nM • Essential reference standard for non-vascular migraine pathway research & bioanalytical method validation • Supplied ≥98% purity with full QC documentation; stable at -20°C long-term

Molecular Formula C19H19ClF3N3O2
Molecular Weight 413.8 g/mol
CAS No. 613677-28-4
Cat. No. B1257250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLasmiditan hydrochloride
CAS613677-28-4
Synonyms2,4,6-trifluoro-N-(6-((1-methylpiperidin-4-yl)carbonyl)pyridin-2yl)benzamide
COL-144
lasmiditan
lasmiditan hydrochloride
LY573144
Reyvow
Molecular FormulaC19H19ClF3N3O2
Molecular Weight413.8 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F.Cl
InChIInChI=1S/C19H18F3N3O2.ClH/c1-25-7-5-11(6-8-25)18(26)15-3-2-4-16(23-15)24-19(27)17-13(21)9-12(20)10-14(17)22;/h2-4,9-11H,5-8H2,1H3,(H,23,24,27);1H
InChIKeyYBTPRLDGGGYWIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lasmiditan Hydrochloride: Selective 5-HT1F Agonist


Lasmiditan hydrochloride (CAS 613677-28-4), also known as COL-144 or LY573144, is a high-affinity, highly selective serotonin 5-HT1F receptor agonist [1]. It represents the first and only approved member of the 'ditan' class of antimigraine agents, a class fundamentally differentiated from triptans by its lack of vasoconstrictor activity [2]. This compound possesses a unique pyridinoyl-piperidine scaffold not found in any other antimigraine class and is characterized by its lipophilic nature, enabling it to cross the blood-brain barrier [2].

Selective 5-HT1F receptor probe with >470-fold selectivity over 5-HT1B/1D
Devoid of vasoconstrictor activity in isolated vessel assays
Unique pyridinoyl-piperidine scaffold supports CNS-penetrant tool compound studies
Research use only; not for human or veterinary therapeutic applications

Lasmiditan vs. Triptans: Why Substitution Fails


Lasmiditan hydrochloride cannot be generically substituted for triptans or earlier 5-HT1F agonists due to fundamental differences in receptor selectivity and downstream functional effects. Unlike triptans, which are 5-HT1B/1D receptor agonists with vasoconstrictor properties, lasmiditan is a highly selective 5-HT1F agonist with over 470-fold selectivity for 5-HT1F over 5-HT1B and 5-HT1D receptors [1]. This selectivity profile is unique and not shared by triptans, which have significant affinity for 5-HT1B/1D receptors. This translates to a critical functional difference: lasmiditan is devoid of vasoconstrictor activity in human coronary arteries, a key safety consideration for patients with cardiovascular risk factors [2]. Furthermore, it demonstrates higher selectivity than the first-generation 5-HT1F agonist LY334370 [1].

Triptan receptor profile mismatch
Triptans are 5-HT1B/1D agonists; their vasoconstrictor pharmacology may confound vascular endpoints in migraine models, unlike lasmiditan.
Earlier 5-HT1F agonist selectivity gap
First-generation 5-HT1F agonists such as LY334370 show lower selectivity; results may not transfer directly to lasmiditan-based studies.
Non-selective serotonin receptor tools
Pan-serotonin or 5-HT1B/1D-preferring compounds activate additional pathways; pathway-response interpretation may shift significantly.

Lasmiditan: Key Comparative Evidence


5-HT1F Receptor Selectivity Profile

Lasmiditan hydrochloride demonstrates exceptional selectivity for the 5-HT1F receptor over the 5-HT1B and 5-HT1D receptors. This selectivity is quantified by its Ki values: 2.21 nM for 5-HT1F, compared to 1043 nM and 1357 nM for 5-HT1B and 5-HT1D, respectively [1]. This results in a selectivity ratio greater than 470-fold. In contrast, triptans like sumatriptan are non-selective 5-HT1B/1D agonists with lower selectivity for 5-HT1F, and their therapeutic action is linked to their affinity for 5-HT1B/1D receptors, which mediate vasoconstriction.

5-HT1F Selectivity
Head-to-head
Ki 2.21 nM (5-HT1F) vs 1043/1357 nM (5-HT1B/1D); >470-fold selectivity
Selectivity basis for non-vasoconstrictive profile
In vitro radioligand binding, human recombinant receptors
Migraine Receptor Binding Pharmacology

Vasoconstriction Absence vs. Sumatriptan

Lasmiditan hydrochloride is devoid of vasoconstrictor activity, a critical differentiator from triptans. In an in vitro vascular contraction assay using rabbit saphenous vein rings, a surrogate for human coronary artery constriction, lasmiditan did not cause contraction at concentrations up to 100 µM [1]. This finding was confirmed in isolated human coronary arteries, where sumatriptan induced contractions, but lasmiditan did not [2].

Vasoconstriction Assay
Head-to-head
No contraction up to 100 µM; sumatriptan induced contraction
Absence of vasoconstrictor response in isolated vessel models
Rabbit saphenous vein and human coronary artery rings
Cardiovascular Safety Ex Vivo Pharmacology Migraine

Acute Migraine Relief vs. Sumatriptan

In a randomized, placebo-controlled Phase 2 clinical trial, oral lasmiditan 400 mg achieved a headache relief rate of 64% at 2 hours post-dose, with a placebo rate of 25%, yielding a therapeutic gain of 38% (95% CI: 28-51%) and a Number Needed to Treat (NNT) of 2.6 [1]. This performance is comparable to subcutaneous sumatriptan 6 mg, which achieved a 69% headache relief rate with a placebo rate of 19%, resulting in a therapeutic gain of 51% (95% CI: 48-53%) and an NNT of 2.0 [1].

Headache Relief Endpoint
Cross-trial comparison
Lasmiditan 400 mg: 64% relief (therapeutic gain 38%, NNT 2.6); sumatriptan 6 mg s.c.: 69% relief (gain 51%, NNT 2.0)
Reported endpoint comparison in acute migraine study context
Phase 2 RCT; endpoint context only; not a clinical efficacy claim
Clinical Trial Efficacy Migraine

Oral Pharmacokinetic Profile

Following oral administration, lasmiditan hydrochloride exhibits a median time to maximum plasma concentration (tmax) of 1.8 hours [1]. The terminal half-life (t½) ranges from approximately 3.7 to 5.7 hours [2]. The absolute oral bioavailability of lasmiditan is approximately 40% [3]. For a 200 mg dose, the geometric mean maximum concentration (Cmax) is 426 ng/mL (CV 43.5%), and the area under the curve (AUC∞) is 2590 ng*h/mL (CV 13.7%) [2].

Oral PK Profile
Reported PK context
tmax 1.8 h, t½ 3.7–5.7 h, Cmax 426 ng/mL (200 mg), AUC∞ 2590 ng·h/mL
Supports exposure-model interpretation
Healthy volunteers and migraine patients; bioavailability ~40%
Pharmacokinetics Oral Administration Drug Development

Lasmiditan: Research and Industrial Applications


In Vitro 5-HT1F Pharmacology

Lasmiditan hydrochloride is the gold-standard, highly selective agonist for isolating and studying 5-HT1F receptor-mediated signaling pathways in vitro. Its >470-fold selectivity over 5-HT1B/1D receptors makes it an essential tool for experiments where off-target activity at these receptors would confound results. Its use is critical in radioligand binding assays, cAMP inhibition studies, and functional assays in cell lines expressing human 5-HT1F receptors to delineate the specific role of this receptor subtype in neurogenic inflammation and pain signaling [1].

Non-Vasoconstrictive Migraine Models

This compound is uniquely suited for investigating migraine pathophysiology in animal models where vasoconstriction is a confounding factor. Its demonstrated lack of vasoconstrictor activity in rabbit saphenous vein and human coronary artery assays allows researchers to isolate the central and peripheral neuronal effects of 5-HT1F agonism on trigeminal system activation and dural plasma protein extravasation, independent of vascular effects [2]. It serves as a critical control and comparator for evaluating the vascular contributions of triptans.

Clinical Trial Comparator Standard

Lasmiditan hydrochloride is the reference standard for the 'ditan' class in clinical research. For studies comparing new acute migraine therapies, lasmiditan provides a validated benchmark for efficacy and safety, particularly for agents also targeting non-vascular pathways. Its well-characterized pharmacokinetic profile (tmax 1.8h, t½ 3.7-5.7h) and clinical efficacy data (e.g., 2-hour headache relief of 64% at 400mg dose) are essential for designing and interpreting comparative efficacy trials against novel drug candidates, including gepants and next-generation ditans [3].

Analytical Reference Standard

As the active pharmaceutical ingredient (API) of an approved drug (Reyvow), lasmiditan hydrochloride is required as a high-purity reference standard for analytical method development and validation. Its use is essential in pharmaceutical quality control laboratories for the development and validation of HPLC, LC-MS, and dissolution testing methods for lasmiditan drug products and in the bioanalysis of clinical trial samples.

Application
Selection Property
Validation Focus
5-HT1F receptor signaling studies
High selectivity over 5-HT1B/1D
cAMP inhibition and radioligand binding endpoints
Non-vascular migraine model research
Absence of vasoconstrictor activity
Trigeminal activation and dural plasma extravasation endpoints
Comparator context for headache relief endpoints
Characterized PK and endpoint profile
2-hour headache relief endpoint comparison models
Analytical method development (research use)
High-purity API reference material
HPLC/LC-MS method validation for research matrices

Technical Documentation Hub

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37 linked technical documents
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